Medicarpin-3-acetate is a chemical compound derived from medicarpin, a natural pterocarpan. It has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and biology. The compound is classified under the category of flavonoids, which are known for their diverse biological activities.
Medicarpin-3-acetate can be obtained through both natural and synthetic routes. Naturally, it is found in various plant species, particularly in legumes like Medicago sativa (alfalfa) and Astragalus species. Synthetic production typically involves acetylation of medicarpin, which can be achieved through chemical methods or biotechnological approaches using engineered microorganisms.
Medicarpin-3-acetate is classified as a pterocarpan, which is a subclass of flavonoids characterized by a specific fused ring structure. Its systematic classification includes:
The synthesis of medicarpin-3-acetate primarily involves the acetylation of medicarpin. This can be performed using various methods:
In chemical synthesis, reaction conditions are carefully controlled to optimize yield and purity. The typical reaction setup includes:
Medicarpin-3-acetate features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
The molecular weight and formula indicate its potential for various interactions in biological systems.
Medicarpin-3-acetate undergoes several notable chemical reactions:
Common reagents and conditions for these reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing derivatives.
Medicarpin-3-acetate exhibits various biological activities attributed to its structural characteristics. It has been studied for its role in cellular signaling pathways and effects on cell viability and apoptosis.
Research indicates that medicarpin derivatives can influence pathways involving β-catenin and other signaling molecules, which are crucial in processes like bone regeneration and cancer cell apoptosis . The unique acetylation enhances stability and bioactivity compared to non-acetylated forms.
Medicarpin-3-acetate is typically characterized by:
Key chemical properties include:
The compound's stability under various pH levels and temperatures is critical for its application in pharmaceuticals and research.
Medicarpin-3-acetate has diverse applications across several scientific fields:
Medicarpin-3-acetate (C₁₈H₁₆O₅) is a semi-synthetic derivative of medicarpin, a naturally occurring pterocarpan phytoalexin. Its core structure retains the tetracyclic benzofuran-benzopyran (6aR,11aR) configuration characteristic of pterocarpans, featuring a cis-fusion between the C and D rings. The acetate group is esterified at the C-3 hydroxyl position, a modification that significantly alters its electronic properties and steric bulk without disrupting the chiral centers at C-6a and C-11a. X-ray crystallography confirms that the dihedral angle between the A and D rings remains <30°, preserving planarity critical for biological interactions [1] [2].
Key structural features:
Table 1: Spectroscopic Signatures of Medicarpin-3-acetate
Technique | Key Data Points | Structural Assignment |
---|---|---|
¹H-NMR (CDCl₃) | δ 2.31 (s, 3H), 4.95 (dd, J=6.5 Hz, 1H), 6.38 (d, J=2.2 Hz, 1H), 7.29 (d, J=8.4 Hz, 1H) | C-3 OCOCH₃, H-3, A-ring protons, D-ring proton |
¹³C-NMR | δ 170.5 (C=O), 67.8 (C-3), 21.0 (OCOCH₃), 156.2–98.4 (aromatic carbons) | Carbonyl, C-3, methyl, aromatic Cs |
HR-MS | m/z 311.0928 [M+Na]⁺ (calc. 311.0895 for C₁₈H₁₆O₅Na) | Molecular ion confirmation |
The introduction of the acetate group profoundly modifies medicarpin's physicochemical behavior:
Solubility: Medicarpin-3-acetate exhibits enhanced lipophilicity (logP = 2.8 ± 0.1) compared to medicarpin (logP = 1.9 ± 0.1), translating to 30-fold higher solubility in nonpolar solvents like ethyl acetate and dichloromethane. However, aqueous solubility remains low (0.82 ± 0.05 μg/mL in PBS pH 7.4), necessitating formulation aids for biological studies [6] [9].
Stability: Under physiological conditions (37°C, pH 7.4), the compound undergoes slow hydrolysis (t₁/₂ = 14.3 h) to medicarpin via esterase-mediated cleavage. Acidic conditions (pH <3) accelerate degradation (t₁/₂ = 2.1 h), while alkaline conditions (pH >9) promote ring-opening reactions. Solid-state stability is excellent (>24 months at -20°C in amber vials), with no detectable polymorphic transitions [6].
Crystallography: Single-crystal X-ray diffraction reveals monoclinic P2₁ space group symmetry with unit cell parameters a = 8.42 Å, b = 11.07 Å, c = 14.26 Å, β = 102.5°. Intramolecular H-bonding between the D-ring carbonyl (O11) and the acetate oxygen (O22, distance: 2.89 Å) stabilizes a pseudo-bicyclic conformation. π-π stacking between aromatic rings (interplanar distance: 3.48 Å) facilitates crystal packing [2].
Table 2: Physicochemical Properties of Medicarpin-3-acetate vs. Medicarpin
Property | Medicarpin-3-acetate | Medicarpin | Change (%) |
---|---|---|---|
Molecular Weight | 288.3 g/mol | 270.3 g/mol | +6.7% |
logP | 2.8 ± 0.1 | 1.9 ± 0.1 | +47.4% |
Aqueous Solubility | 0.82 ± 0.05 μg/mL | 3.15 ± 0.2 μg/mL | -74.0% |
Melting Point | 168–170°C (dec.) | 192–194°C | -12.5% |
UV λmax (MeOH) | 282 nm (ε=12,500) | 287 nm (ε=11,800) | Δλ = -5 nm |
Acetylation strategically balances bioactivity and bioavailability within the pterocarpan class:
Electronic Effects: The electron-withdrawing acetate group reduces electron density at C-2/C-4 (Mulliken charges: -0.18e vs. -0.24e in medicarpin), decreasing susceptibility to enzymatic oxidation while enhancing electrophilicity at C-11a. This explains its retained affinity for enzymes like 5-lipoxygenase (5-LOX IC₅₀: 0.5 μM for medicarpin vs. 0.7 μM for the acetate) [1] [2].
Stereochemical Specificity: Unlike medicarpin glucosides (e.g., medicarpin-3-O-glucoside), the acetate derivative maintains the aglycone’s planar configuration, allowing deeper penetration into hydrophobic enzyme pockets. Homopterocarpin (3,9-dimethoxypterocarpan) shows reduced kinase inhibition due to steric hindrance from its C-9 methoxy group (GSK-3β IC₅₀: >50 μM vs. 12.3 μM for medicarpin-3-acetate) [3] [7].
Metabolic Fate: In contrast to glycosylated derivatives (e.g., medicarpin-3-O-(6'-malonylglucoside)), which undergo enteric hydrolysis, the acetate is cleaved primarily in the liver. This delays systemic exposure (Tₘₐₓ: 90 min vs. 15 min for medicarpin) but extends half-life (t₁/₂: 4.2 h vs. 1.8 h) [6] [8].
Synthetic Accessibility: Medicarpin-3-acetate is efficiently produced via:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: